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Synthesis of Key Analogues and Workflow

Researchers have developed structural analogues of Albaconazole, primarily by modifying the

quinazolinone core to create new scaffolds like thiazoloquinazolinone and aryl-propanamide derivatives

[1] [2]. The synthesis of the thiazoloquinazolinone analogue (Compound I) is a multi-step process [3].

The workflow for this synthesis can be visualized as follows:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://www.smolecule.com/products/s517838?utm_src=pdf-interest
https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://www.academia.edu/28960712/Discovery_of_a_novel_broad_spectrum_antifungal_agent_derived_from_albaconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027234/
https://www.smolecule.com/products/s517838?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4-Bromo-2-nitrobenzoic acid (1)

Cyclization with formamide
& InCl₃, MW

7-Bromo-3H-quinazolin-4-one (2)
(81% yield)

Nitration with HNO₃/H₂SO₄

at 100°C

7-Bromo-6-nitro-3H-quinazolin-4-one (3)
(76% yield)

N-Benzylation with NaH
and Benzyl Bromide in DMF

Benzylated Nitroquinazolinone (4)

Reduction with Fe/AcOH
in refluxing EtOH

6-Amino-7-bromo-3-benzylquinazolin-4-one (5)
(93% yield)
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Reaction with Appel Salt
in CH₂Cl₂, then Pyridine

Imino-1,2,3-dithiazoloquinazolinone (6)
(58% yield)

Debenzylation with AlCl₃
in Toluene at 65°C

Debenzylated Intermediate (7)

Thiazole Ring Fusion
with CuI in Pyridine at 115°C

Thiazolo-2-carbonitrile (8)

Decyanation with 48% HBr
under MW irradiation

Thiazolo[4,5-g]quinazolin-8(7H)-one (9)

Coupling with Chiral Epoxide 15
K₂CO₃, NMP, 80°C
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Final Compound I
(47% yield)

Click to download full resolution via product page

Synthetic route for the thiazoloquinazolinone analogue of Albaconazole [3]

Experimental Protocol for Key Steps

For researchers aiming to replicate or adapt this synthesis, here are the methodologies for critical steps from

the workflow [3]:

Formamide-Mediated Cyclization: Mix compound 1 with formamide and indium(III) chloride. React

under microwave irradiation to form the quinazolinone core of compound 2.
Appel Salt Chemistry for Thiazole Formation: Dissolve amine 5 in dichloromethane. Add 4,5-

dichloro-1,2,3-dithiazolium chloride (Appel salt) at room temperature, followed by pyridine, to form the
key intermediate 6.

Thiazole Ring Fusion (Thermolysis): Heat intermediate 7 with copper(I) iodide in pyridine at 115°C
to cyclize and form the thiazole ring, yielding compound 8.

Final Coupling to form Compound I: React scaffold 9 with the chiral epoxide (2R,3R)-2-(2,4-
difluorophenyl)-3,4-epoxy-1-(1H-1,2,4-triazol-1-yl)butane (15). Use potassium carbonate as a

base in N-methyl-2-pyrrolidone (NMP) solvent at 80°C.

Antifungal Activity of Analogues

The synthesized analogues show promising broad-spectrum antifungal activity. The tables below summarize

the in vitro efficacy against various pathogenic yeasts and filamentous fungi compared to standard drugs [3].

Table 1: Activity against Candida Species (MIC, μg/mL)

Compound
C. albicans
(CAAL97)

C. krusei
(CAKR8)

C. glabrata
(CAGL2)

C. parapsilosis
(CAPA2)

Compound I <0.001 <0.005 0.068 0.127

Compound II <0.001 2.5 0.095 <0.001
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Compound
C. albicans
(CAAL97)

C. krusei
(CAKR8)

C. glabrata
(CAGL2)

C. parapsilosis
(CAPA2)

Fluconazole 0.018 12.9 7.7 >30

Voriconazole <0.003 <0.003 0.061 0.905

Albaconazole <0.001 0.005 0.065 0.011

Table 2: Activity against Filamentous Fungi (MIC, μg/mL)

Compound
A. fumigatus
(ASFU7)

A. fumigatus
(ASFU13)

S. prolificans
(SCSP1)

R. oryzae
(RHMI1)

Compound I 0.28 3.1 1 2

Compound II >43 NT NT NT

Itraconazole 0.42 >71 NT NT

Voriconazole 0.15 <0.35 0.125 8

Albaconazole 0.23 1.1 0.5 1

A 2023 study designed simpler aryl-propanamide analogues, with several (e.g., A1, A2, A3, A9, A15)

showing potent activity (MIC ≤ 0.125 μg/mL) against various Candida species and Cryptococcus

neoformans, even outperforming fluconazole. Some also exhibited activity against fluconazole-resistant

strains like Candida auris [2].

Mechanism of Action Pathway

Albaconazole and its analogues exert their effect by inhibiting a crucial enzyme in ergosterol biosynthesis,

as shown in the pathway below:
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Mechanism of azole antifungals: inhibition of CYP51 blocks ergosterol synthesis [4].

Albaconazole derivatives achieve inhibition by binding their triazole nitrogen to the heme iron atom in the

fungal cytochrome P450 enzyme CYP51 (lanosterol 14α-demethylase). This blocks the conversion of

lanosterol to ergosterol, a vital component of the fungal cell membrane. The thiazoloquinazolinone analogue

(Compound I) was designed to be slightly larger than Albaconazole, potentially covering a larger area within

the enzyme's active site and improving calculated logP, which may enhance its drug-like properties [1] [3].

Research Implications and Future Directions

The structural optimization of Albaconazole highlights several key strategies in modern antifungal drug

development:

Overcoming Resistance: Designing analogues that maintain potency against strains resistant to
older azoles like fluconazole is a primary driver [2] [4].

Improving Drug-like Properties: Modifications aimed at optimizing logP and other physicochemical
parameters can improve solubility and pharmacokinetics [3] [5].

Novel Formulations: Recent research explores advanced formulations like albaconazole-loaded
polymeric nanocapsules, which enhance efficacy and reduce potential toxicity in disease models

[5].

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 8 Tech Support

https://www.smolecule.com/products/s517838?utm_src=pdf-body-img
https://www.mdpi.com/1424-8247/15/11/1427
https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://www.academia.edu/28960712/Discovery_of_a_novel_broad_spectrum_antifungal_agent_derived_from_albaconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027234/
https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10413920/
https://www.mdpi.com/1424-8247/15/11/1427
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027234/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030734/
https://www.smolecule.com/products/s517838?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12030734/
https://www.smolecule.com/products/s517838?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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